molecular formula C7H14ClNO B596395 4-(methylaMINO)CYCLOHEXANONE hydrochloride CAS No. 1260794-25-9

4-(methylaMINO)CYCLOHEXANONE hydrochloride

Cat. No.: B596395
CAS No.: 1260794-25-9
M. Wt: 163.645
InChI Key: NPFOMPKXKDTDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(methylaMINO)CYCLOHEXANONE hydrochloride is a chemical compound with the CAS Number: 1260794-25-9 . It has a molecular weight of 163.65 . The compound is also known as N,3,3-trimethyl-1,5-dioxaspiro [5.5]undecan-9-amine hydrochloride .


Synthesis Analysis

A new and efficient protocol has been developed for the synthesis of a similar compound, ketamine, which might be applicable to this compound . The synthesis involves five steps starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide . The resulting product undergoes dehydration, oxidation, imination, and finally rearrangement at elevated temperature .


Molecular Structure Analysis

The molecular formula of this compound is C7H13NO.ClH . The InChI code is 1S/C7H13NO.ClH/c1-8-6-2-4-7(9)5-3-6;/h6,8H,2-5H2,1H3;1H .

Scientific Research Applications

1. Toxicology Studies

4-(methylamino)cyclohexanone hydrochloride, commonly known as Ketamine, has been extensively studied for its toxicology. Specialized studies were designed to examine the variables like the age of the animals, patterns of repeated drug administration, and the effects of prior administration of an agent known to stimulate microsomal enzymes (Kaump et al., 1969).

2. Veterinary Anesthesia

In veterinary medicine, this compound has been used in combination with other drugs to produce surgical depth anesthesia in animals like guinea pigs. This combination has been found to be fast-acting, safe, and easily controlled (Shucard et al., 1975).

3. Pain Relief and Narcotic Antagonist Activity

New derivatives of this compound have been synthesized for relieving pain in animals, showing high analgesic activity. Some of these derivatives also exhibit narcotic antagonist activity, which is useful in modifying depression caused by other analgesics (Blackstone & Bowman, 1999).

4. Chemical Industry Applications

In the chemical industry, cyclohexanone, a derivative of this compound, serves as an important intermediate in the manufacture of polyamides. Its selective formation under mild conditions has been a subject of research (Wang et al., 2011).

5. Obstetric Anesthesia

This compound has been studied as an anesthetic agent in obstetrics, showing promising results without significantly inhibiting laryngeal or pharyngeal reflexes. This study included both pregnant and nonpregnant subjects (Little et al., 1972).

6. Synthesis of Analogs for CNS Agents

Synthesis of this compound analogs has been explored for potential applications as central nervous system agents. These studies involved creating derivatives with varying biological activities, including antidepressant effects (Martin et al., 1981).

7. Synthesis and Analysis of Ketamine Analogues

There has been significant research into synthesizing and analyzing various ketamine analogues, including this compound, for their potential use in clinical settings. This includes understanding their structure, synthesis methods, and potential therapeutic applications (Jose et al., 2018).

8. Antibacterial and Antifungal Properties

Certain derivatives of this compound have been synthesized and tested for their antibacterial and antifungal properties. These derivatives were compared with standard drugs to evaluate their efficacy (Roshan, 2018).

Safety and Hazards

The safety data sheet for a similar compound suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

4-(methylamino)cyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-8-6-2-4-7(9)5-3-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFOMPKXKDTDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(=O)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677445
Record name 4-(Methylamino)cyclohexan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260794-25-9
Record name 4-(Methylamino)cyclohexan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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